Lipophilicity Advantage: +0.6 Log Units Higher cLogP Versus the Non-Chlorinated Analog EZS-8
The 7-chloro substitution increases computed lipophilicity by 0.6 log units compared to the non-chlorinated analog EZS-8 (3-(2-aminoethyl)quinazoline-2,4-dione, CAS 144734-40-7). The target compound has an XLogP3 of 0.3, while EZS-8 has an XLogP3 of -0.3 . This shift from negative to positive logP crosses a critical threshold for passive membrane permeability, as compounds with logP > 0 generally exhibit improved bilayer partitioning. The 7-fluoro analog (CAS 1895500-49-8) has an intermediate XLogP3 of -0.2, placing the 7-chloro compound as the most lipophilic of the three .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | EZS-8 (7-H analog): XLogP3 = -0.3; 7-Fluoro analog: XLogP3 = -0.2 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. 7-H; ΔXLogP3 = +0.5 vs. 7-F |
| Conditions | Computed by XLogP3 algorithm (PubChem/Cactvs); identical core scaffold with variation only at the 7-position |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and potential blood-brain barrier penetration, making the 7-chloro compound the preferred choice when CNS exposure or intracellular target engagement is desired in a screening library.
- [1] PubChem. CID 10035843: 3-(2-aminoethyl)quinazoline-2,4(1H,3H)-dione. XLogP3-AA = -0.3. https://pubchem.ncbi.nlm.nih.gov/compound/3-_2-aminoethyl_-1H-quinazoline-2_4-dione View Source
- [2] Kuujia.com. CAS 1895500-49-8: 3-(2-Aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. XLogP3 = -0.2. https://www.kuujia.com/cas-1895500-49-8.html View Source
